3-Chloro-5-(trifluoromethoxy)benzamide
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Description
3-Chloro-5-(trifluoromethoxy)benzamide is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on structurally related compounds which can offer insights into the chemical and physical properties of this compound. For instance, the first paper discusses 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, which shares a similar trifluoromethyl group and benzamide moiety .
Synthesis Analysis
The synthesis of related compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide has been described as precursors for the synthesis of benzothiazinones, which are potential antituberculosis drugs . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic routes may be applicable, involving chlorination and nitration reactions followed by the introduction of a trifluoromethoxy group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction, which provides detailed information on the arrangement of atoms within the molecule . This technique could similarly be used to determine the molecular structure of this compound, which is likely to exhibit a planar aromatic system with electron-withdrawing groups that influence its reactivity.
Chemical Reactions Analysis
The chemical reactions of this compound can be hypothesized based on the reactivity of similar compounds. The presence of a benzamide group suggests potential for further functionalization through amide bond formation or hydrolysis . The electron-withdrawing trifluoromethoxy group could also affect the electrophilic aromatic substitution reactions of the benzene ring.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly provided, the properties of structurally similar compounds can be used to predict its behavior. For example, the presence of chloro and trifluoromethoxy substituents is likely to increase the compound's polarity and potentially its melting point . The compound's solubility in various solvents and its stability under different conditions would also be important characteristics to consider.
Scientific Research Applications
Synthesis and Drug Development Precursors
One significant application of compounds closely related to 3-Chloro-5-(trifluoromethoxy)benzamide lies in their role as precursors in drug development, particularly for antitubercular therapies. Richter et al. (2021) describe the structural characterization of similar compounds used in synthesizing benzothiazinones, a class of promising new antituberculosis drug candidates (Richter, Goddard, Schlegel, Imming, & Seidel, 2021). Furthermore, Nimbalkar et al. (2018) highlight the synthesis of benzamide derivatives through ultrasound-assisted methods, showing promising in vitro antitubercular activity against Mycobacterium tuberculosis with significant safety profiles in cytotoxicity tests (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Antimicrobial and Antitubercular Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. Imramovský et al. (2011) investigated a series of benzamides for activity against mycobacterial, bacterial, and fungal strains, finding several compounds with activity comparable or higher than standard drugs like isoniazid and fluconazole (Imramovský, Pesko, Kráľová, Vejsová, Stolaříková, Vinšová, & Jampílek, 2011). Ilango and Arunkumar (2011) synthesized novel azetidin-2-one derivatives showing good antimicrobial and antitubercular activities, highlighting the potential of these compounds in developing new treatments (Ilango & Arunkumar, 2011).
Synthesis of Impurities in Pharmaceuticals
Li Xing-yu (2015) focuses on the synthesis of impurities found in pharmaceuticals, specifically roflumilast, a drug used to treat COPD. The study provides insights into the synthesis and characterization of compounds structurally related to this compound, offering a reference for studying impurities in drugs (Li Xing-yu, 2015).
Catalysis and Material Science
Straube et al. (2020) report on the synthesis of tris(ferrocenyl)arene-based gold(i) complexes, highlighting the role of structurally similar compounds in catalysis and material science. These complexes show potential for redox-switchable catalysis, indicating the versatility of benzamide derivatives in various scientific applications (Straube, Coburger, Dütsch, & Hey‐Hawkins, 2020).
properties
IUPAC Name |
3-chloro-5-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDDYHINQOQMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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